daryamide B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H24N2O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(2E,4E)-N-[3-(3-amino-3-oxopropyl)-3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl]-7-methylocta-2,4-dienamide |
InChI |
InChI=1S/C18H24N2O4/c1-13(2)6-4-3-5-7-17(23)20-14-12-18(24,10-8-15(14)21)11-9-16(19)22/h3-5,7-8,10,12-13,24H,6,9,11H2,1-2H3,(H2,19,22)(H,20,23)/b4-3+,7-5+ |
InChI Key |
MEGDALVBZDBGAT-BDWKERMESA-N |
Isomeric SMILES |
CC(C)C/C=C/C=C/C(=O)NC1=CC(C=CC1=O)(CCC(=O)N)O |
Canonical SMILES |
CC(C)CC=CC=CC(=O)NC1=CC(C=CC1=O)(CCC(=O)N)O |
Synonyms |
daryamide B |
Origin of Product |
United States |
Daryamide B: Research Context and Discovery
Natural Product Origins and Biosynthetic Producers
Daryamide B is a naturally occurring chemical compound that has been identified from microbial sources, specifically from bacteria belonging to the actinomycetes group. These microorganisms, particularly those isolated from marine environments, are renowned for their capacity to produce a diverse array of secondary metabolites with unique chemical structures and biological activities.
Isolation from Marine-Derived Actinomycetes
The discovery of this compound is a direct result of scientific exploration into the chemical diversity of marine actinomycetes. These bacteria are a significant focus of natural product research due to their proven ability to yield novel compounds. nih.gov Daryamides, including this compound, were first isolated from a marine-derived actinomycete, highlighting the importance of marine ecosystems as a source for new chemical entities. researchgate.netnih.govbiotech-asia.org The competitive and unique conditions of the marine environment are thought to drive the evolution of distinct metabolic pathways in these organisms, leading to the production of compounds not found in their terrestrial counterparts. nih.govdtu.dk
Identification of Specific Streptomyces Strains (e.g., CNQ-085, SNE-011)
The primary producer of this compound is a specific strain of the genus Streptomyces. The initial isolation and characterization of daryamides A, B, and C were from the culture broth of Streptomyces strain CNQ-085. mdpi.comscienceasia.org This strain was obtained from a marine sediment sample collected off the coast of San Diego, California. biotech-asia.orgmdpi.com
Further research into this class of compounds led to the isolation of other daryamide analogues. For instance, daryamides D, E, and F were later discovered from another marine-derived Streptomyces species, strain SNE-011. frontiersin.org The identification of these distinct but related compounds from different Streptomyces strains underscores the rich and varied biosynthetic capabilities within this genus.
| Strain Name | Location of Isolation | Isolated Compounds |
| Streptomyces sp. CNQ-085 | Marine sediment off San Diego, California | Daryamide A, this compound, Daryamide C biotech-asia.orgmdpi.com |
| Streptomyces sp. SNE-011 | Marine sediment from South Carolina | Daryamide D, Daryamide E, Daryamide F, Carpatamides A-D frontiersin.org |
Ecological Significance of Producer Organisms
The Streptomyces species that produce this compound are ecologically significant members of marine sediment communities. For a long time, it was debated whether marine Streptomyces were dormant terrestrial spores or active, indigenous populations. However, studies have shown that they are indeed an active component of the microbial communities in marine sediments. researchgate.net
These bacteria play a crucial role in the marine ecosystem. They are involved in the decomposition of organic matter, contributing to nutrient cycling. mdpi.com The production of secondary metabolites, such as the daryamides, is believed to be an adaptive strategy for survival in the competitive marine environment. These compounds can act as signaling molecules or as chemical defense agents against other microorganisms. mdpi.com The ability of Streptomyces to produce a vast array of bioactive compounds is a key factor in their ecological success and their ability to thrive in diverse and challenging habitats. nih.gov Some marine streptomycetes have also been observed to adapt to low-oxygen conditions, suggesting a role in biogeochemical cycling in various sediment depths. biotech-asia.org
This compound within the Manumycin-Type Metabolite Family
This compound belongs to the manumycin-type family of metabolites. researchgate.net This class of compounds is characterized by a central cyclohexene (B86901) or epoxyquinol core structure. The manumycin family is known for its diverse biological activities, and members of this family are typically produced by Streptomyces species. biotech-asia.org
The biosynthetic pathway of manumycin-type metabolites has been a subject of study, with evidence suggesting that the core structure is derived from 3-amino-4-hydroxybenzoic acid (3,4-AHBA). The daryamides share this common structural heritage, and the identification of their biosynthetic gene cluster (BGC) further solidifies their placement within this family. The variation in the side chains attached to the core structure gives rise to the diversity of compounds within the manumycin family, including the various daryamides.
Advanced Structural Characterization and Stereochemical Determination
Elucidation Methodologies (e.g., NMR, HRESIMS)
The foundational structure of daryamide B was primarily established using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). acs.orgnih.gov
HRESIMS analysis provided the precise molecular formula for this compound, which was determined to be C₁₈H₂₄N₂O₄. acs.org This high-resolution technique measures the mass-to-charge ratio of ions with exceptional accuracy, allowing for the unambiguous determination of the elemental composition of a molecule. wisdomlib.org
NMR spectroscopy offered a deeper insight into the connectivity of the atoms. Detailed analysis of both ¹H and ¹³C NMR data revealed that this compound shares the same core carbon skeleton as its analogue, daryamide A. acs.org However, a key difference was identified: the presence of a new olefinic bond at the C-5 and C-6 positions in this compound. This was confirmed by the absence of signals for a proton at C-5 and a methylene (B1212753) group at C-6, which were present in daryamide A's spectrum. Instead, the ¹H NMR spectrum of this compound showed two new olefinic proton signals at δ 6.93 (dd, J = 10.1, 2.9 Hz) and δ 6.18 (d, J = 10.1 Hz). acs.org Correspondingly, the ¹³C NMR spectrum displayed two new olefinic carbon signals at δ 154.5 (CH) and 125.2 (CH) for C-5 and C-6, respectively. acs.org
Two-dimensional (2D) NMR experiments, such as COSY and HMBC, were instrumental in assigning the complete planar structure of this compound. acs.org These experiments reveal correlations between neighboring protons (COSY) and correlations between protons and carbons over two or three bonds (HMBC), allowing for the step-by-step assembly of the molecular framework.
The geometry of the double bonds within the 7-methylocta-2,4-dienoic acid amide side chain was determined to be 2E and 4E. This was established through the observation of large coupling constants (approximately 15 Hz) between the olefinic protons in the ¹H NMR spectrum and further supported by NOESY (Nuclear Overhauser Effect Spectroscopy) data. acs.org
Table 1: ¹³C and ¹H NMR Data for this compound in CD₃OD Data sourced from Asolkar et al., 2006. acs.org
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
|---|---|---|
| 1 | 169.9 | |
| 2 | 125.2 | 6.18, d (10.1) |
| 3 | 186.9 | |
| 4 | 70.9 | |
| 5 | 154.5 | 6.93, dd (10.1, 2.9) |
| 6 | 125.2 | |
| 1' | 22.9 | 2.41, m |
| 2' | 32.9 | 2.03, m |
| 3' | 175.9 | |
| 1'' | 168.1 | |
| 2'' | 122.9 | 5.95, d (15.1) |
| 3'' | 144.9 | 7.24, dd (15.1, 10.5) |
| 4'' | 129.9 | 6.22, dd (15.0, 10.5) |
| 5'' | 149.5 | 6.13, m |
| 6'' | 42.5 | 2.15, m |
| 7'' | 28.3 | 1.05, d (6.6) |
| 8'' | 22.9 | 0.92, d (6.6) |
| 9'' | 22.9 | 0.92, d (6.6) |
Assignment of Relative and Absolute Configurations
Determining the precise 3D spatial arrangement of atoms, or stereochemistry, is a crucial step in characterizing a natural product. For this compound and its analogues, this has been achieved through a combination of spectroscopic and chemical methods.
While specific Electronic Circular Dichroism (ECD) data for this compound itself is not detailed in the primary literature, this technique has been vital in determining the absolute configurations of its close analogues, daryamides D-F. nottingham.ac.ukacs.orgrsc.org ECD spectroscopy measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the absolute configuration of chiral molecules. encyclopedia.pub By comparing the experimental ECD spectra of these analogues with those of known compounds or with quantum-mechanically calculated spectra, their absolute stereochemistry can be confidently assigned. acs.orgescholarship.org This comparative approach is a powerful tool within the daryamide family for stereochemical elucidation. rsc.org
The absolute configuration of the closely related daryamide A at positions C-4 and C-5 was determined using the modified Mosher method. acs.orgnih.govresearchgate.net This chemical derivatization technique involves reacting the chiral alcohol with the two enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric esters. nii.ac.jp By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage for both diastereomers, the absolute configuration of the alcohol center can be deduced. researchgate.netmdpi.com For daryamide A, this analysis established a 4S, 5R configuration. acs.orgnih.gov Although the absolute configuration at C-4 for this compound was not experimentally determined, it is presumed to be the same as in daryamide A due to their biosynthetic relationship. acs.org
Spectroscopic Approaches (e.g., Electronic Circular Dichroism)
Structural Relationships with Analogues and Precursors
This compound belongs to a family of related polyketides known as the daryamides, which also includes daryamides A and C, isolated from the same marine-derived Streptomyces strain CNQ-085. acs.orgnih.gov
Daryamide A: As mentioned, this compound is structurally very similar to daryamide A, with the primary difference being the C-5/C-6 double bond in this compound, whereas daryamide A has a saturated C-5 to C-6 bond with hydroxyl groups at both positions. acs.org
Daryamide C: Daryamide C is an isomer of this compound, sharing the same molecular formula. The key difference lies in the side chain; daryamide C lacks a methylene group in this chain compared to this compound. acs.org
More recently, additional analogues, daryamides D, E, and F, were isolated from a different marine-derived Streptomyces species (SNE-011). nottingham.ac.ukacs.orgnih.gov These compounds are also manumycin-type metabolites and are closely related to daryamides A-C. acs.org
Furthermore, the discovery of carpatamide D alongside daryamide analogues suggests a potential biosynthetic link. It is hypothesized that the carpatamide skeleton may serve as a biosynthetic precursor to the daryamides. nottingham.ac.ukacs.org This is supported by evidence that the cyclohexene (B86901) moiety in manumycin-type metabolites likely originates from 3-amino-4-hydroxybenzoic acid (3,4-AHBA). acs.org
Biosynthetic Pathways and Genetic Insights
Proposed Biosynthetic Precursors (e.g., Carpatamide Skeleton)
The structural architecture of daryamides suggests a biosynthetic relationship with other known metabolites. It has been proposed that the carpatamide skeleton serves as a plausible biosynthetic precursor to the daryamides. acs.orgacs.orgfigshare.comnih.gov This hypothesis is based on the structural similarities between the two compound classes, which are often co-isolated from the same microbial strains. acs.org
The core structure of manumycin-type metabolites, including daryamide B, features a central cyclohexene (B86901) ring. Evidence suggests this moiety is likely derived from 3-amino-4-hydroxybenzoic acid (3,4-AHBA). acs.org The pathway further involves the attachment of two distinct polyketide-derived side chains. The "upper" chain is typically a five-carbon unit, while the "lower" chain is a variable-length polyene fatty acid.
Investigation of Biosynthetic Gene Clusters (BGCs)
Genomic investigations have been instrumental in understanding this compound biosynthesis. The daryamide biosynthetic gene cluster (BGC), designated as dar, was identified from the producing organism, Streptomyces sp. CNQ-085. nih.govresearchgate.net This discovery was crucial, as it allowed for a detailed genetic blueprint of the pathway and comparison with other related natural product BGCs. nih.gov Analysis of BGCs from actinobacteria, particularly the genus Streptomyces, has revealed a vast and often untapped potential for producing novel secondary metabolites. researchgate.netjmicrobiol.or.kr
The dar BGC belongs to the broader family of manumycin-type BGCs. Comparative genomic analysis of these clusters, including those for asukamycin (B1667649) (asu), colabomycin (col), pacificamide (pac), and manumycin (man), reveals a conserved core of genes alongside unique genetic features that account for the structural diversity within the compound family. nih.govresearchgate.netmdpi.com
These BGCs are found across three evolutionarily distant families within the class Actinomycetia: Micromonosporaceae, Streptomycetaceae, and Pseudonocardiaceae. nih.gov This distribution suggests that horizontal gene transfer has played a role in their dissemination. nih.gov The comparison between the pac, dar, and asu clusters, for instance, highlights both shared essential genes and notable differences, such as the organization of genes responsible for side-chain biosynthesis and modification. microbomics.com Despite similarities, many manumycin-type BGCs remain "orphan," meaning their corresponding metabolic products have not yet been identified, suggesting that additional structural diversity in this class of molecules awaits discovery. nih.gov
Analysis of the dar BGC and its homologs has pinpointed key genes and the enzymes they encode. nih.govmicrobomics.com The biosynthesis initiates with the formation of the 3,4-AHBA starter unit, a process involving several key enzymes. The subsequent steps involve the assembly of two separate side chains by polyketide synthase (PKS) machinery, which are then attached to the 3,4-AHBA core.
Key biosynthetic genes and their proposed functions, inferred from homology with characterized manumycin-type BGCs like pac, are detailed below. nih.govmicrobomics.com
| Gene (Homolog in pac BGC) | Proposed Enzyme Function | Role in Biosynthesis |
| dar homolog of pac26-28 | 3,4-AHBA synthesis enzymes | Synthesis and priming of the 3-amino-4-hydroxybenzoic acid (3,4-AHBA) core. nih.gov |
| dar homolog of pac21, pac22 | Type II Polyketide Synthase (PKS) | Formation of the "lower" polyene side chain. nih.gov |
| dar homolog of pac4, pac6 | Type III Ketosynthase (KSIII) | Associated with the formation of the "upper" five-carbon side chain. nih.govresearchgate.net |
| dar homolog of pac oxidoreductases | Oxidoreductases | Catalyze key oxidation steps, such as the characteristic epoxyquinol formation. researchgate.netmicrobomics.com |
This table is based on comparative analysis with the pacificamide (pac) BGC and represents inferred functions for the daryamide (dar) BGC.
Comparative Genomic Analysis of Manumycin-Type BGCs
Enzymatic and Non-Enzymatic Transformations in Biosynthesis
The assembly of this compound is primarily an enzyme-driven process, dictated by the genetic instructions within the dar BGC. kurabiotech.combiorxiv.org The PKS and tailoring enzymes exhibit a degree of substrate specificity that guides the pathway toward its final product. nih.gov However, the biosynthesis of complex natural products can also involve spontaneous or non-enzymatic reactions. researchgate.net
A plausible non-enzymatic transformation has been observed for daryamide D, a closely related analogue. nih.gov In this instance, daryamide D serves as a precursor to carpatizine through a proposed non-enzymatic cascade, a transformation confirmed by chemical synthesis. nih.gov This highlights that the final chemical diversity of a microbial extract can be influenced by non-enzymatic reactions of biosynthetically produced, reactive intermediates. researchgate.net
Challenges and Unresolved Steps in the this compound Biosynthetic Pathway
While significant progress has been made, several aspects of the this compound biosynthetic pathway remain unclear. acs.orgacs.org The precise sequence of tailoring reactions, including oxidations and the exact timing of side-chain attachment to the core, often presents a complex puzzle. Many downstream processing enzymes can show relaxed substrate specificity, potentially resulting in a "metabolic grid" of several minor alternative routes alongside the main pathway. nih.gov
Furthermore, the exact mechanisms for the generation and selection of specific starter units for the polyketide synthases can be difficult to elucidate. nih.gov Inactivation of certain genes within related pathways has been shown to produce novel polyketide structures, indicating their critical role in precursor selection. nih.gov These unresolved steps represent ongoing challenges in fully mapping the intricate biosynthetic network leading to this compound.
Biological Activities and Mechanistic Studies
Antifungal Research Modalities
Initial studies on daryamide B identified its capacity to inhibit the growth of fungal organisms. researchgate.netnih.gov This has led to more specific investigations into its efficacy against pathogenic fungi, a significant area of concern in human health. The methodologies employed in this research involve standardized assays to determine the minimum concentration of the compound required to inhibit fungal growth.
Studies on Fungal Pathogen Inhibition
This compound has demonstrated inhibitory effects against the opportunistic human fungal pathogen Candida albicans. researchgate.netnih.govnih.gov This yeast is a common cause of mucosal and systemic infections, particularly in immunocompromised individuals. Research has quantified the antifungal activity of this compound, providing a benchmark for its potency.
Specifically, studies have reported that this compound exhibits a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Candida albicans. researchgate.netnih.gov This data point is crucial for comparing its efficacy against other antifungal agents and for guiding further research into its potential clinical applications. The daryamides, as a class of compounds, are noted for their weak to moderate antifungal activities. researchgate.netnih.gov
| Fungal Pathogen | Reported Activity | MIC (µg/mL) |
|---|---|---|
| Candida albicans | Inhibition | 125 researchgate.netnih.gov |
Cellular and Molecular Activity Studies
Beyond its antifungal properties, research has delved into the broader cellular and molecular effects of this compound. These studies are essential for understanding the compound's mechanism of action and its potential interactions with cellular components and pathways.
Investigations into Molecular Targets
While the precise molecular targets of this compound are not yet fully elucidated, its classification as a polyketide provides some initial clues. scielo.br Polyketides are known to interact with a wide range of cellular machinery. Ammosamides, which are structurally related to daryamides, have been shown to target the myosin family of proteins, which are critical for processes like cell cycle regulation and cell migration. mdpi.com This suggests that daryamides may also interact with similar protein families. Further investigation is required to pinpoint the specific molecular binding partners of this compound.
Synthetic Strategies and Analog Development
Total Synthesis Approaches to Daryamide B and Related Natural Products
While a specific total synthesis for this compound has not been extensively detailed in available literature, strategies can be inferred from the successful synthesis of closely related natural products, particularly the carpatamides, which are considered biosynthetic precursors to the daryamides. nottingham.ac.uk A convergent synthesis of carpatamide A has been achieved, providing a blueprint for accessing the core structures of this family. tandfonline.comnih.govtandfonline.com
| Key Synthetic Fragment | Starting Material | Key Reactions | Reference |
| Unsaturated Fatty Acid | Isovaleraldehyde | Horner-Wadsworth-Emmons Olefination, Wittig Olefination, Olefin Cross-Metathesis | tandfonline.comnih.govresearchgate.net |
| Arylamine Core | 2,4-Dihydroxy Benzaldehyde | Nitration, Catalytic Hydrogenation, Oxidation, Hydrolysis | tandfonline.comnih.gov |
| Coupling & Final Steps | - | Amide Coupling, Demethylation | tandfonline.comnih.govresearchgate.net |
Achieving the correct stereochemistry is a fundamental challenge in the synthesis of complex natural products like this compound. Stereoselective synthesis involves the use of methods that favor the formation of one stereoisomer over others. ethz.ch These strategies can be broadly categorized into using chiral starting materials (chiral pool synthesis), separating isomers (resolution), using temporary chiral auxiliaries, or employing chiral reagents and catalysts (asymmetric synthesis). ethz.ch
For the construction of chiral centers and specific olefin geometries found in polyketides and related natural products, several powerful stereoselective methods are employed. wiley.com These include asymmetric hydroamination and reductive amination for the introduction of chiral amine groups, which are valuable for synthesizing the core of various natural products. researchgate.net Cycloaddition reactions, such as the Diels-Alder ([4+2]), 1,3-dipolar ([3+2]), and [2+2] cycloadditions, are exceptionally useful for constructing cyclic systems with a high degree of regio- and stereoselectivity. researchgate.net Furthermore, transition metal-mediated reactions, for instance those using titanocene(III) complexes, are effective for promoting stereoselective transformations like epoxide openings and radical cyclizations. ugr.es
| Stereoselective Method | Description | Application in Natural Product Synthesis | Reference |
| Asymmetric Reductive Amination | Converts a carbonyl group to a chiral amine via an imine intermediate using a chiral catalyst or auxiliary. | Synthesis of chiral amines as key intermediates. | researchgate.net |
| Asymmetric Cycloaddition | A pericyclic reaction forming a cyclic molecule with high stereocontrol using chiral catalysts or substrates. | Construction of complex cyclic and polycyclic skeletons. | researchgate.net |
| Titanocene(III)-Promoted Reactions | Use of Cp2TiCl as a reagent or catalyst for stereoselective radical reactions. | Homolytic epoxide opening, radical cyclizations, deoxygenation. | ugr.es |
| Chiral Pool Synthesis | Utilizes readily available, enantiopure natural products like amino acids or sugars as starting materials. | Incorporates pre-existing stereocenters into the target molecule. | ethz.ch |
Design and Synthesis of this compound Analogues and Derivatives
The generation of analogues and derivatives of this compound is driven by the need to improve biological activity, selectivity, and pharmacokinetic properties. A primary source of new analogues has been the continued investigation of the producing organisms. From the marine-derived Streptomyces strain SNE-011, three new daryamide analogues, daryamides D–F, were isolated along with a new carpatamide derivative, carpatamide D. nottingham.ac.uk The structures of these new compounds were determined using spectroscopic analysis and chemical methods. nottingham.ac.uk
| Isolated Analogue | Producing Organism | Structural Class | Reference |
| Daryamide D | Streptomyces sp. SNE-011 | Cyclohexene (B86901) amine derivative | nottingham.ac.uk |
| Daryamide E | Streptomyces sp. SNE-011 | Cyclohexene amine derivative | nottingham.ac.uk |
| Daryamide F | Streptomyces sp. SNE-011 | Cyclohexene amine derivative | nottingham.ac.uk |
| Carpatamide D | Streptomyces sp. SNE-011 | Arylamine derivative | nottingham.ac.uk |
| Ornilactam A | Streptomyces sp. SNE-011 | Ornithine lactamization derivative | nottingham.ac.uk |
Beyond isolation, rational design and synthetic chemistry offer powerful tools for creating extensive libraries of analogues. A prominent strategy is reactivity-based screening, which allows for the modification of a natural product's core structure to generate diverse derivatives. nih.gov This can involve splitting a natural product into its core structural units and reassembling them with different building blocks to create a library of new compounds for biological evaluation.
Synthetic Modifications for Research Probes
To study the mechanism of action and identify the cellular targets of natural products, they are often chemically modified to create research probes. A key structural feature of the daryamides is a conjugated alkene system, which can be targeted for chemoselective ligation. nih.govacs.org An optimized nitroso-based probe, 5-bromo-2-nitrosopyridine, has been developed specifically to detect and label natural products containing conjugated olefins. nih.govacs.org
This probe reacts chemoselectively with conjugated dienes via a nitroso-Diels-Alder cyclization. nih.govacs.org The design of the probe is advantageous for several reasons: it yields a derivative with a distinct chromophore, and the inclusion of a bromine atom provides a unique isotopic signature that can be easily identified using liquid chromatography/mass spectrometry (LC/MS). nih.govacs.org The utility of this approach was successfully demonstrated by cleanly labeling daryamide A in unprocessed bacterial extracts, showcasing its effectiveness for this class of molecules. nih.govacs.org This reactivity-based screening method not only confirms the presence of the target scaffold but also facilitates the discovery of new related natural products from complex mixtures. nih.govresearchgate.net
| Probe Name | Chemical Reaction | Key Features | Application | Reference |
| 5-bromo-2-nitrosopyridine | Nitroso-Diels-Alder Cyclization | Distinct Chromophore, Isotopic Mass Tag (Bromine) | Chemoselective labeling of conjugated alkenes in complex extracts. | nih.govacs.org |
Structure Activity Relationship Sar Investigations
Correlating Structural Motifs with Biological Modalities
The daryamides, a family of polyketide-derived compounds, have been primarily evaluated for their cytotoxic and antifungal activities. The variations in their chemical structures, particularly in the acyl side chain and the cyclohexene (B86901) moiety, have a discernible impact on their biological potency.
Daryamides A, B, and C, isolated from the marine-derived Streptomyces strain CNQ-085, exhibit varying degrees of cytotoxicity against the HCT-116 human colon carcinoma cell line. researchgate.netscielo.br Daryamide A is the most potent of the three, with a reported IC50 value of 3.15 µg/mL. researchgate.netmdpi.comscielo.br In contrast, daryamide B and daryamide C show weaker to moderate cytotoxicity, with IC50 values of 9.99 µg/mL and 10.03 µg/mL, respectively. researchgate.netscispace.com The primary structural difference between these analogs lies in the amino acid-derived portion of the molecule. This suggests that the specific configuration and substituents in this region are critical determinants of cytotoxic potency.
In addition to their cytotoxic effects, daryamides A and B have demonstrated weak antifungal activity against Candida albicans. researchgate.net Daryamide A exhibits a minimum inhibitory concentration (MIC) of 62.5 µg/mL, while this compound is less active with a MIC of 125 µg/mL. nih.gov This difference in antifungal potency further underscores the importance of the subtle structural variations between these two closely related natural products.
A comparison of the biological activities of daryamides A, B, and C is presented in the table below.
| Compound | Cytotoxicity against HCT-116 (IC50) | Antifungal Activity against C. albicans (MIC) |
| Daryamide A | 3.15 µg/mL researchgate.net | 62.5 µg/mL nih.gov |
| This compound | 9.99 µg/mL researchgate.net | 125 µg/mL nih.gov |
| Daryamide C | 10.03 µg/mL researchgate.net | Not Reported |
Subsequent research has led to the isolation of further analogs, daryamides D, E, and F, from another marine-derived Streptomyces species. acs.org The characterization of these compounds, along with the potential biosynthetic precursor, carpatamide D, provides additional structural diversity within the daryamide family that may be leveraged for future SAR studies. acs.org
Rational Design of Derivatives for Enhanced Activity
Based on the currently available scientific literature, there are no published studies detailing the rational design and synthesis of this compound derivatives specifically aimed at enhancing its biological activity. While the natural daryamide analogs provide some initial SAR insights, the targeted modification of the this compound scaffold to improve its cytotoxic or antifungal properties through a rational design approach has not yet been reported. Such efforts would likely involve computational modeling and synthetic chemistry to explore modifications to the key structural motifs identified in the natural products.
Mechanistic Implications of Structural Variations
The precise mechanism of action for the daryamides has not been fully elucidated. Consequently, the mechanistic implications of the structural variations among the different daryamide analogs remain an area for future investigation. While it is evident that small structural changes significantly impact their cytotoxic and antifungal potency, the underlying molecular interactions that are affected by these changes are not yet understood. Future research in this area would be necessary to determine how modifications to the daryamide scaffold influence its molecular targets and cellular pathways.
Future Research Directions and Translational Perspectives Non Clinical
Advanced Bioinformatic and Computational Studies
The integration of sophisticated computational tools offers a powerful, cost-effective strategy to probe the molecular world of daryamide B. nih.gov These in silico approaches can rapidly generate hypotheses, guide experimental work, and uncover previously unseen potential, accelerating the journey from discovery to application. oup.comnih.gov
Genome Mining for Novel this compound Analogues
The genomic revolution has revealed that the biosynthetic capacity of microorganisms like Streptomyces is far greater than what is observed under standard laboratory culture conditions. beilstein-journals.org Many biosynthetic gene clusters (BGCs), the genetic blueprints for natural products, remain unexpressed or "silent." frontiersin.org Genome mining leverages computational algorithms to scan sequenced genomes for BGCs that are homologous to those responsible for known compounds. jmicrobiol.or.krtandfonline.com
By using the this compound biosynthetic gene cluster as a query, researchers can mine the vast genomic databases of marine actinomycetes. mdpi.com This strategy can pinpoint related BGCs predicted to produce novel structural analogues of this compound. Tools such as antiSMASH and PRISM are instrumental in this process, as they can identify BGCs and even predict the chemical scaffolds of the resulting metabolites. jmicrobiol.or.krdtu.dk This approach bypasses the need for exhaustive traditional screening and focuses synthetic and isolation efforts on strains with a high probability of producing new, potentially more potent or functionally distinct daryamide derivatives. nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O4 naturalproducts.netnaturalproducts.net |
| Molecular Weight | 332.39 g/mol |
| Topological Polar Surface Area (TopoPSA) | 109.49 Ų naturalproducts.netnaturalproducts.net |
| Hydrogen Bond Donors | 3 naturalproducts.netnaturalproducts.net |
| Hydrogen Bond Acceptors | 4 naturalproducts.netnaturalproducts.net |
| Rotatable Bond Count | 8 naturalproducts.netnaturalproducts.net |
| NP-Likeness Score | 2.05 naturalproducts.netnaturalproducts.net |
In Silico Ligand-Target Interactions and Pathway Prediction
Understanding how a molecule interacts with biological macromolecules is fundamental to elucidating its mechanism of action. nih.gov In silico methods such as molecular docking and virtual screening are invaluable for predicting these interactions. nih.gov These computational techniques model the binding of a ligand, like this compound, to the three-dimensional structures of potential protein targets. mdpi.com
A notable example of this approach has already suggested that daryamide could be a plausible lead candidate against the VP40 matrix protein of the Ebola virus, based on molecular docking studies. Such predictions, while needing experimental validation, open up entirely new therapeutic avenues for investigation. This predictive power allows for the screening of this compound against vast libraries of protein targets associated with various diseases, helping to identify unexpected polypharmacology (the ability to interact with multiple targets). oup.comnih.gov This can lead to drug repurposing or the development of multi-target-directed ligands, which are of increasing interest for treating complex multifactorial diseases. biorxiv.org
Exploration of Unexpressed Biosynthetic Potential
Genomic sequencing has consistently shown that a large fraction of microbial BGCs are silent under typical laboratory conditions. frontiersin.org These cryptic pathways represent a vast, untapped reservoir of chemical diversity. wipo.int Activating this latent potential within the daryamide-producing Streptomyces strain is a key future research direction.
One of the most effective strategies for this is the "One Strain, Many Compounds" (OSMAC) approach. beilstein-journals.orgacs.org This method involves systematically altering cultivation parameters—such as media composition, pH, temperature, aeration, and co-culturing with other microorganisms—to trigger the expression of otherwise silent BGCs. mdpi.comnih.gov For instance, co-culturing Streptomyces with other bacteria or fungi can mimic the competitive pressures of its natural environment, inducing the production of defensive secondary metabolites. beilstein-journals.orgrsc.org Applying the OSMAC strategy to Streptomyces sp. CNQ-085, the original source of daryamides, could lead to the production of novel analogues or entirely new compounds from cryptic pathways within its genome. acs.org
| Methodology | Tool/Platform Examples | Application for this compound |
|---|---|---|
| Genome Mining | antiSMASH, PRISM, BAGEL jmicrobiol.or.kr | Identification of BGCs for novel daryamide analogues in actinomycete genomes. jmicrobiol.or.krmdpi.com |
| Ligand-Target Prediction | Molecular Docking, Virtual Screening nih.gov | Predicting protein targets and elucidating potential mechanisms of action. nih.govbiorxiv.org |
| Metabolomics Analysis | GNPS, LC-MS/MS nih.gov | Dereplication and identification of known and novel compounds from culture extracts. nih.gov |
| Pathway Activation | OSMAC, Co-culture, Reporter-Guided Selection beilstein-journals.orgrsc.org | Inducing the expression of silent BGCs to produce novel metabolites. frontiersin.orgnih.gov |
Innovative Methodologies for Natural Product Discovery and Characterization
The field of natural product discovery is continuously evolving, driven by technological innovations that increase the efficiency and scale of research. oxfordantibioticgroup.com Modern discovery platforms integrate multiple advanced technologies to accelerate the pipeline from initial hit to characterized compound. Platforms like the Fully Automated Screening Technology for Natural Product Synthesis (FAST-NPS) combine genomics, self-resistance gene markers, and automation to rapidly prioritize, clone, and express BGCs with a higher likelihood of producing bioactive compounds. bioengineer.org
Furthermore, advances in metabolomics, particularly using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with molecular networking platforms such as the Global Natural Products Social Molecular Networking (GNPS), allow for the rapid dereplication (early identification of known compounds) and visualization of the chemical space within a crude extract. nih.gov This enables researchers to quickly identify novel daryamide analogues or other unique metabolites produced through OSMAC or genetic engineering strategies, ensuring that research efforts are focused on chemical novelty. hedera22.com These innovative, multidisciplinary approaches are essential for efficiently navigating the vast chemical space of microbial secondary metabolites to fully realize the potential of compounds like this compound. oxfordantibioticgroup.com
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Critical for determining stereochemistry but requires high-purity samples (~95%+). Overlapping signals in complex mixtures may necessitate 2D NMR (e.g., COSY, HSQC) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formulas but cannot resolve isomers.
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts to validate proposed structures, though accuracy depends on solvent and conformational sampling .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer :
Contradictions may arise from:
- Assay variability : Standardize bioactivity protocols (e.g., cell lines, incubation times) and include positive controls.
- Compound purity : Re-test samples using orthogonal purity assessments (e.g., HPLC coupled with diode-array detection) .
- Meta-analysis : Systematically review literature to identify confounding variables (e.g., solvent effects, concentration ranges) and apply weighted statistical models to reconcile discrepancies .
Advanced: What experimental strategies are optimal for investigating the biosynthetic pathway of this compound in its native microbial hosts?
Q. Methodological Answer :
- Isotopic Labeling : Use - or -labeled precursors in feeding experiments to trace biosynthetic intermediates via NMR or MS .
- Gene Knockout Studies : Employ CRISPR-Cas9 to disrupt putative biosynthetic gene clusters (BGCs) and correlate changes in metabolite profiles .
- Multi-omics Integration : Combine transcriptomics, proteomics, and metabolomics data to map enzyme-substrate relationships and regulatory networks .
Advanced: How should researchers design experiments to optimize the synthetic yield of this compound in laboratory settings while ensuring reproducibility?
Q. Methodological Answer :
- Design of Experiments (DOE) : Apply factorial design to test variables (e.g., temperature, catalyst loading) and identify optimal conditions. Use response surface methodology (RSM) for non-linear relationships .
- Scale-up Validation : Replicate small-scale syntheses at larger scales (e.g., 10x) and compare yields via t-tests to assess scalability .
- Robustness Testing : Introduce controlled perturbations (e.g., ±5% solvent variance) to evaluate protocol stability .
Basic: What criteria should guide the selection of in vitro bioassay models for preliminary evaluation of this compound’s pharmacological potential?
Q. Methodological Answer :
- Target Relevance : Choose assays aligned with hypothesized mechanisms (e.g., antimicrobial assays if targeting bacterial pathogens).
- Dose-Response Validation : Ensure linearity in activity across a concentration gradient (e.g., 0.1–100 µM) to establish EC values.
- Counter-Screening : Test against non-target cell lines or enzymes to assess specificity and reduce false positives .
Advanced: What analytical frameworks are recommended for assessing the ecological role of this compound in its native habitat, particularly in microbial competition or symbiosis?
Q. Methodological Answer :
- Metabolomic Profiling : Compare this compound production under competitive co-culture vs. axenic conditions using LC-MS .
- Interspecies Interaction Assays : Design dual-culture systems with competitor species and quantify growth inhibition via OD measurements .
- Spatial Mapping : Apply imaging mass spectrometry to visualize this compound distribution in microbial colonies or environmental samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
